

Unraveling the Mechanism of Action of CER-1236: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BO-1236**

Cat. No.: **B1667345**

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound initially inquired about as "**BO-1236**" has been identified through comprehensive research as CER-1236, a Chimeric Engulfment Receptor T-cell therapy. This guide will focus on the publicly available scientific and clinical data for CER-1236.

Executive Summary

CER-1236 is an investigational autologous T-cell immunotherapy being developed by CERo Therapeutics. It represents a novel approach in cancer treatment by engineering T-cells to not only recognize and kill cancer cells but also to engulf and present tumor antigens, thereby stimulating a broader and more durable anti-tumor immune response. This dual mechanism of action, combining the cytotoxic capabilities of T-cells with the phagocytic function of myeloid cells, positions CER-1236 as a promising candidate for the treatment of both hematological malignancies and solid tumors. Preclinical studies have demonstrated its potential in various cancer models, and it is currently being evaluated in Phase 1 clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer

The central innovation of CER-1236 lies in its Chimeric Engulfment Receptor (CER). This engineered receptor endows T-cells with the ability to recognize phosphatidylserine (PS), a

phospholipid that is typically sequestered on the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of cancer cells—a phenomenon often referred to as an "eat me" signal.[1]

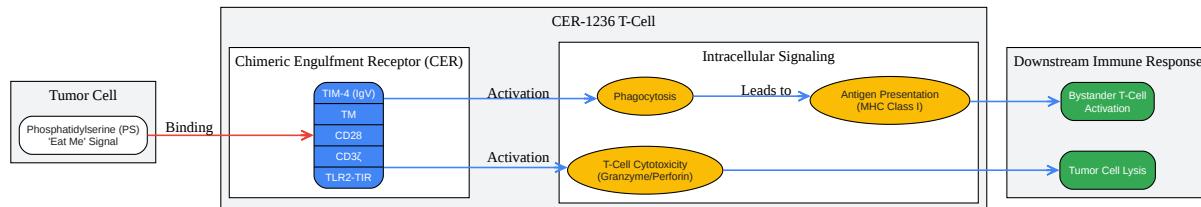
The CER-1236 construct is a fusion of several key protein domains:

- Extracellular Domain: The IgV domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4). TIM-4 is a natural receptor for phosphatidylserine, mediating the clearance of apoptotic cells by phagocytes.[1][2]
- Transmembrane Domain: A standard transmembrane domain to anchor the receptor in the T-cell membrane.
- Intracellular Signaling Domains: A combination of signaling domains including CD28, the zeta chain of the T-cell receptor (TCR)/CD3 complex (CD3 ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2]

This unique combination of domains orchestrates a two-pronged anti-tumor response upon engagement with PS on cancer cells:

- Direct Cytotoxicity: The CD28 and CD3 ζ signaling domains are classical T-cell co-stimulatory and activation domains. Their activation upon PS binding triggers the standard cytotoxic machinery of the T-cell, leading to the release of granzymes and perforin, which induce apoptosis in the target cancer cell.[2]
- Phagocytosis and Antigen Presentation: The TIM-4 extracellular domain, in conjunction with the TLR2 signaling domain, initiates a phagocytic-like engulfment of the tumor cell or its fragments.[2] This process allows the CER-1236 T-cell to internalize tumor-associated antigens (TAAs). These TAAs are then processed and presented on the T-cell's surface via MHC class I molecules. This cross-presentation can then prime and activate other bystander T-cells, broadening the anti-tumor immune response to a wider array of tumor antigens and potentially overcoming tumor antigen heterogeneity and escape.[2]

Signaling Pathway of CER-1236 Activation



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Mechanism of Action of CER-1236

Preclinical Data

Preclinical studies have provided the foundational evidence for the dual mechanism of action and anti-tumor efficacy of CER-1236. This data has been presented at scientific conferences, including the Society for Immunotherapy of Cancer (SITC) conference.[3][4]

Target Expression on Tumor Cells

A prerequisite for the activity of CER-1236 is the surface expression of its target, phosphatidylserine (TIM-4 ligand), on cancer cells. Studies have confirmed TIM-4-L expression on various cancer cell lines.

Cell Line	Cancer Type	TIM-4-L Expression (%)	Reference
A2780	Ovarian Cancer	28.9	[3]
Kuramochi	Ovarian Cancer	31.4	[3]
SKOV-3	Ovarian Cancer	19.9	[3]

Table 1: TIM-4-L Expression on Ovarian Cancer Cell Lines.

Interestingly, exposure of ovarian cancer cell lines to the secreted factors from stimulated CER-1236 T-cells led to an increase in TIM-4-L expression, suggesting a potential positive feedback loop.[3]

In Vitro Cytotoxicity

The ability of CER-1236 to directly kill cancer cells has been demonstrated in co-culture assays.

Target Cell Line	Cancer Type	Effector:Target Ratio	Cytotoxicity (%)	Reference
Kuramochi	Ovarian Cancer	2:1	52.4	[3]
SKOV-3	Ovarian Cancer	2:1	70.1	[3]

Table 2: In Vitro Cytotoxicity of CER-1236 against Ovarian Cancer Cell Lines.

In Vivo Efficacy and Safety

In vivo studies using preclinical murine models have been conducted to assess the anti-tumor activity and safety of CER-1236. While specific tumor growth inhibition data is not yet publicly available in detail, reports indicate potent in vivo anti-tumor activity.[5] A safety and toxicology assessment in NSG MHC I/II double knockout mice showed T-cell engraftment in lymphoid organs without any clinically relevant toxicities at doses of 0.25 and 2.5 million CER-1236 T-cells per mouse, with measurements taken at 3 and 28 days post-infusion.[3]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of CER-1236, based on available information.

Generation of CER-1236 T-Cells

Autologous T-cells are genetically modified to express the Chimeric Engulfment Receptor.

- T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

- Transduction: A lentiviral vector is used to transduce the T-cells with the gene encoding the CER-1236 construct. This process is performed in a closed and automated system such as a ClinIMACS Prodigy®.[3]
- Expansion: The engineered T-cells are expanded in culture to achieve a sufficient number for therapeutic administration.

In Vitro Cytotoxicity Assay

This assay measures the ability of CER-1236 T-cells to kill target cancer cells.

- Cell Lines: Target cancer cell lines (e.g., Kuramochi, SKOV-3) and effector CER-1236 T-cells are prepared.
- Co-culture: The effector and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 2:1) for a defined period.
- Cytotoxicity Measurement: Cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based assays that measure the percentage of dead target cells.

Phagocytosis Assay

This assay evaluates the engulfment of tumor cells by CER-1236 T-cells.

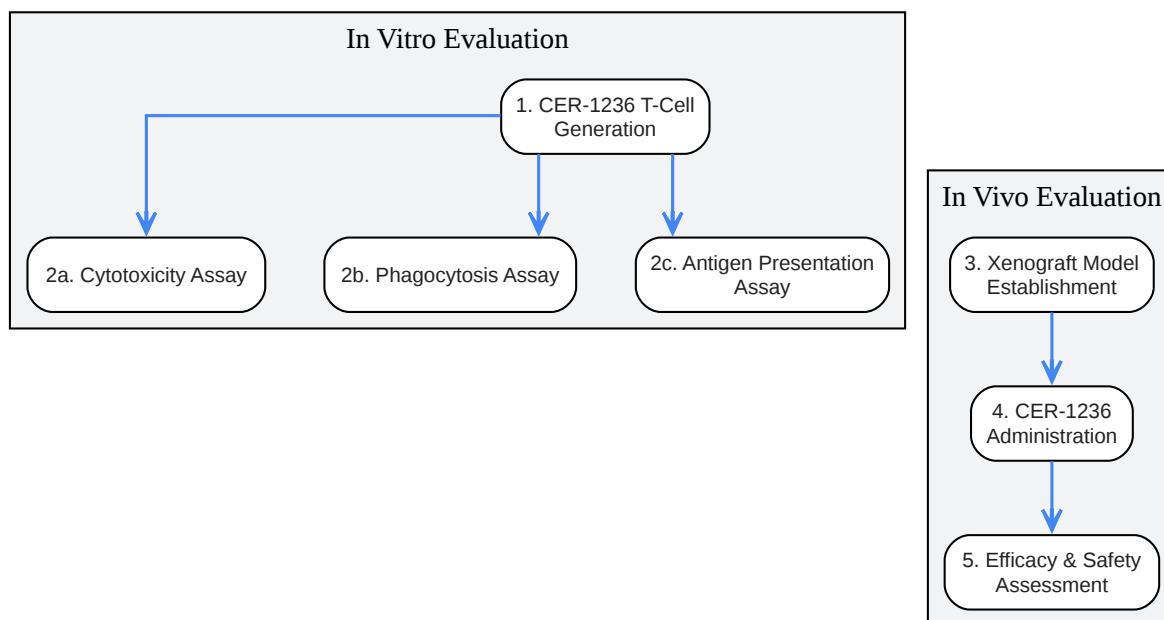
- Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome).
- Co-culture: Labeled tumor cells are co-cultured with CER-1236 T-cells.
- Quantification: The uptake of the fluorescently labeled tumor cells by the CER-1236 T-cells is quantified by flow cytometry or fluorescence microscopy.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of CER-1236 in a living organism.

- Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human tumor and T-cells.
- Tumor Implantation: Human cancer cells are implanted into the mice, either subcutaneously or orthotopically.
- Treatment: Once tumors are established, mice are treated with an intravenous infusion of CER-1236 T-cells.
- Efficacy Assessment: Tumor growth is monitored over time using methods such as caliper measurements or *in vivo* imaging.

Experimental Workflow



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Preclinical Evaluation Workflow for CER-1236

Clinical Development

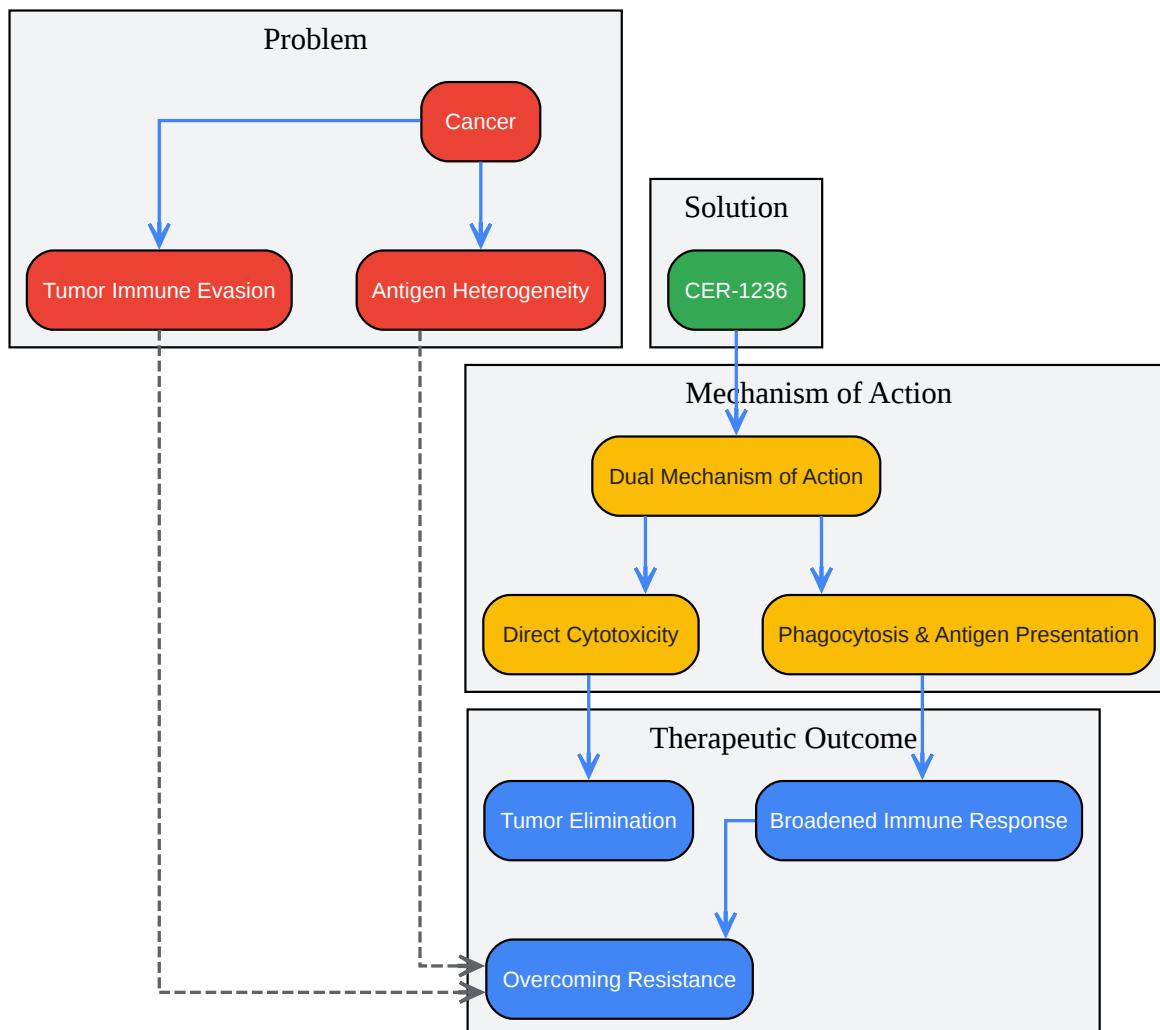
CER-1236 is currently in Phase 1 clinical development for two main indications:

- Acute Myeloid Leukemia (AML): A Phase 1/1b, multi-center, open-label, dose-escalation study is evaluating the safety and preliminary efficacy of CER-1236 in patients with relapsed/refractory AML or those with measurable residual disease.[\[6\]](#)
- Advanced Solid Tumors: An Investigational New Drug (IND) application has been cleared by the FDA for a Phase 1 trial of CER-1236 in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[\[7\]](#)

Conclusion

CER-1236 represents a promising and innovative approach to cancer immunotherapy. Its unique dual mechanism of action, which combines direct T-cell cytotoxicity with phagocytosis and subsequent antigen presentation, has the potential to overcome some of the limitations of current cancer therapies, such as tumor antigen heterogeneity and immune escape. The preclinical data to date are encouraging, demonstrating anti-tumor activity and a favorable safety profile. The ongoing Phase 1 clinical trials will be crucial in determining the safety and efficacy of CER-1236 in patients and its potential as a future therapeutic option for a range of cancers.

Logical Relationship Diagram



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Logical Framework of CER-1236 Therapeutic Strategy

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- To cite this document: BenchChem. [Unraveling the Mechanism of Action of CER-1236: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667345#what-is-the-mechanism-of-action-of-bo-1236]

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